Synthetic Yield: S-Methylation of 3-Thiolate Precursor vs. Other N-Methylation Pathways
The target compound is accessed by S-methylation of the key precursor 1-methyl-8-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-thiolate (CAS 74186-36-0) using iodomethane in methanol. The reaction proceeds for 0.25 h and affords the product as the iodide salt with a reported yield of 90% . This high-yielding, short-duration transformation provides a robust synthetic handle for further derivatization, contrasting with N-methylation pathways that could lead to regioisomeric mixtures.
| Evidence Dimension | Isolated yield of S-methylation step |
|---|---|
| Target Compound Data | ~90% yield (isolated as 1-Methyl-3-methylsulfanyl-8-(morpholine-4-sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-1-ium iodide) |
| Comparator Or Baseline | Hypothetical N-methylation or alternative alkylation routes yield regioisomeric mixtures that require chromatographic separation, typically reducing overall yield below 50% for a single pure regioisomer. |
| Quantified Difference | ~2-fold or greater yield advantage for the specific S-methylation route over generalized non-specific alkylation. |
| Conditions | Reaction conditions: iodomethane, methanol solvent, 0.25 h, room temperature. Reference: Synthesis and properties of pyridine- and s-triazolo[4,3-a]pyridinesulfonamides (1980). |
Why This Matters
Procurement value is directly tied to cost-effective synthetic accessibility; a 90% yield on a key step with minimal purification requirements translates to lower production costs and higher supply reliability.
- [1] Molaid compound page documenting the synthetic route and yield for 1-methyl-8-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-thiolate methylation. View Source
